molecular formula C17H24N2O B14498821 N,N-Dibutyl-1H-indole-3-carboxamide CAS No. 63479-70-9

N,N-Dibutyl-1H-indole-3-carboxamide

Cat. No.: B14498821
CAS No.: 63479-70-9
M. Wt: 272.4 g/mol
InChI Key: FSQNNGPUMKARAG-UHFFFAOYSA-N
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Description

N,N-Dibutyl-1H-indole-3-carboxamide is a derivative of indole, a heterocyclic compound with a benzene ring fused to a pyrrole ring. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the carboxamide group at the 3-position of the indole ring enhances its ability to form hydrogen bonds with various enzymes and proteins, making it a valuable compound in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibutyl-1H-indole-3-carboxamide typically involves the reaction of 1H-indole-3-carboxylic acid with dibutylamine. The reaction is carried out under peptide synthesis conditions using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction is usually performed in an anhydrous solvent such as dichloromethane or dimethylformamide at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial production .

Chemical Reactions Analysis

Types of Reactions

N,N-Dibutyl-1H-indole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N-Dibutyl-1H-indole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dibutyl-1H-indole-3-carboxamide involves its ability to form hydrogen bonds with various enzymes and proteins. This interaction can inhibit the activity of these enzymes, leading to potential therapeutic effects. The compound’s molecular targets include enzymes involved in cancer cell proliferation, inflammation, and microbial growth. The pathways affected by these interactions are still under investigation, but they are believed to involve key signaling cascades related to cell growth and immune response .

Comparison with Similar Compounds

Similar Compounds

  • N-Butyl-1H-indole-3-carboxamide
  • N,N-Dimethyl-1H-indole-3-carboxamide
  • N,N-Diethyl-1H-indole-3-carboxamide

Uniqueness

N,N-Dibutyl-1H-indole-3-carboxamide is unique due to its specific substitution pattern, which enhances its ability to interact with a broader range of enzymes and proteins compared to its analogs. The dibutyl groups provide steric hindrance, which can influence the compound’s binding affinity and selectivity. This makes it a valuable compound for studying enzyme inhibition and developing new therapeutic agents .

Properties

CAS No.

63479-70-9

Molecular Formula

C17H24N2O

Molecular Weight

272.4 g/mol

IUPAC Name

N,N-dibutyl-1H-indole-3-carboxamide

InChI

InChI=1S/C17H24N2O/c1-3-5-11-19(12-6-4-2)17(20)15-13-18-16-10-8-7-9-14(15)16/h7-10,13,18H,3-6,11-12H2,1-2H3

InChI Key

FSQNNGPUMKARAG-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)C1=CNC2=CC=CC=C21

Origin of Product

United States

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